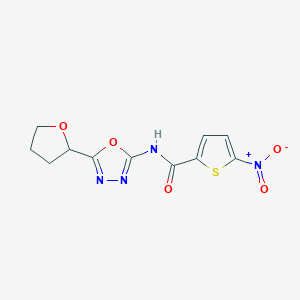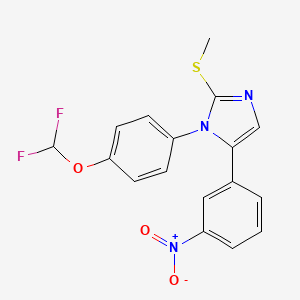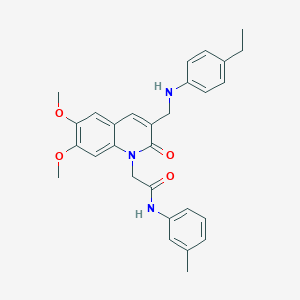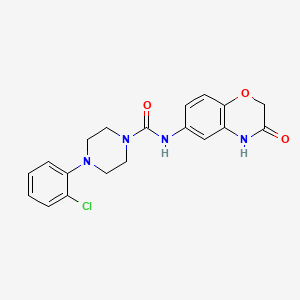![molecular formula C21H16ClF2N5OS B2421442 N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897613-05-7](/img/structure/B2421442.png)
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a triazole ring, a pyridazine ring, and an amide group . The molecule is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a triazole ring and a pyridazine ring. These rings are connected by a sulfur atom to a benzyl group. The molecule also contains an amide group attached to a fluorobenzyl group .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
The compound has been synthesized through various methods, involving reactions with specific azides and subsequent transformations. This demonstrates the compound's potential in synthetic chemistry and its derivatization possibilities (Biagi et al., 1999).
Structural Characterization
Detailed structural analysis using techniques like X-ray diffraction and NMR has been conducted. These studies help in understanding the molecular configuration and potential reactivity of the compound (Sallam et al., 2021).
Biological Activities
Receptor Affinity Studies
Research has shown that derivatives of this compound class exhibit affinity for certain receptors like adenosine A1 and A2A receptors. This suggests potential applications in developing receptor-targeted therapies (Biagi et al., 1999).
Anticonvulsant Activity
Some derivatives have been tested and shown promising anticonvulsant activity, indicating potential in developing treatments for seizure disorders (Kelley et al., 1995).
Cytotoxicity and Antiproliferative Activity
Studies have explored the cytotoxic effects of related compounds on various cell lines, revealing their potential in cancer research and therapy development (Mamta et al., 2019).
Chemical Properties and Interactions
DFT Calculations and Energy Gap Analysis
Density Functional Theory (DFT) calculations provide insights into the electronic properties and reactivity of the compound. This aids in predicting its behavior in different chemical environments (Sallam et al., 2021).
Hirshfeld Surface Analysis
This technique has been used to study the intermolecular interactions in the crystal structure of related compounds, which is crucial in understanding their stability and potential applications in material science (Sallam et al., 2021).
作用機序
The mechanism of action of this compound would depend on its intended use. Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects . The specific mechanism of action of this compound is not detailed in the available literature.
将来の方向性
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole compounds, this molecule could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5OS/c22-16-2-1-3-17(24)15(16)12-31-20-9-8-18-26-27-19(29(18)28-20)10-11-25-21(30)13-4-6-14(23)7-5-13/h1-9H,10-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMGRNVZARPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)

![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)


![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)
![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)

